Methyl acetate-D3 Methyl acetate-D3
Brand Name: Vulcanchem
CAS No.: 21300-54-9
VCID: VC7928397
InChI: InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3
SMILES: CC(=O)OC
Molecular Formula: C3H6O2
Molecular Weight: 77.1 g/mol

Methyl acetate-D3

CAS No.: 21300-54-9

Cat. No.: VC7928397

Molecular Formula: C3H6O2

Molecular Weight: 77.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl acetate-D3 - 21300-54-9

Specification

CAS No. 21300-54-9
Molecular Formula C3H6O2
Molecular Weight 77.1 g/mol
IUPAC Name methyl 2,2,2-trideuterioacetate
Standard InChI InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3
Standard InChI Key KXKVLQRXCPHEJC-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)OC
SMILES CC(=O)OC
Canonical SMILES CC(=O)OC

Introduction

Structural and Physicochemical Properties

Methyl acetate-D3 shares the core structure of its non-deuterated counterpart, methyl acetate (CH₃COOCH₃), but exhibits distinct physicochemical behaviors due to isotopic effects. The molecular formula of Methyl acetate-D3 is C₃H₃D₃O₂, with a molecular weight of 92.11 g/mol (compared to 89.05 g/mol for CH₃COOCH₃). The deuteration of the methoxy group (-OCD₃) slightly increases its density and boiling point, though these differences are marginal under standard conditions .

Key Properties:

  • Solubility: Like methyl acetate, Methyl acetate-D3 is sparingly soluble in water (25% at 25°C) but exhibits enhanced solubility at elevated temperatures. Its lipophilic nature makes it miscible with organic solvents such as acetone and ethanol .

  • Stability: The compound is hydrolytically unstable in the presence of strong acids or bases, undergoing rapid cleavage to deuterated methanol (CD₃OH) and acetic acid (CH₃COOH) .

  • Spectroscopic Features: The absence of proton signals from the deuterated methoxy group in ¹H NMR spectra simplifies the analysis of complex mixtures, making it a preferred solvent in studies requiring minimal background interference .

Synthesis and Industrial Production

Methyl acetate-D3 is synthesized via esterification reactions using deuterated precursors. The most common method involves the acid-catalyzed reaction between deuterated methanol (CD₃OH) and acetic acid:

CD3OH+CH3COOHH2SO4CH3COOCD3+H2O\text{CD}_3\text{OH} + \text{CH}_3\text{COOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{COOCD}_3 + \text{H}_2\text{O}

This process, adapted from the intensified reactive distillation technique developed by Eastman Kodak for non-deuterated methyl acetate, achieves high yields (>90%) under optimized conditions . Industrial-scale production often employs microwave-assisted esterification to reduce reaction times and energy consumption.

Deuterated Reactant Sources:

  • Deuterated Methanol (CD₃OH): Synthesized via catalytic exchange reactions between methanol and deuterium oxide (D₂O).

  • Acetic Acid: Non-deuterated acetic acid is typically used, as deuteration of the acetyl group is unnecessary for most applications.

Chemical Reactivity and Kinetic Studies

The deuterium substitution in Methyl acetate-D3 significantly influences its reactivity, particularly in hydrogen abstraction reactions. A seminal study by Wijne (1968) investigated the photolysis of acetone in the presence of Methyl acetate-D3, revealing critical insights into activation energies and isotopic effects .

Hydrogen Abstraction Mechanisms

Under UV irradiation, methyl radicals (CH₃- ) generated from acetone photolysis abstract hydrogen or deuterium atoms from Methyl acetate-D3:

CH3+CH3COOCD3CH4+CH2COOCD3(Ea=10.5±0.5 kcal/mol)\text{CH}_3- + \text{CH}_3\text{COOCD}_3 \rightarrow \text{CH}_4 + \text{CH}_2\text{COOCD}_3- \quad (E_a = 10.5 \pm 0.5 \text{ kcal/mol}) CH3+CH3COOCD3CH3D+CH3COOCD2(Ea=11.0±1.0 kcal/mol)\text{CH}_3- + \text{CH}_3\text{COOCD}_3 \rightarrow \text{CH}_3\text{D} + \text{CH}_3\text{COOCD}_2- \quad (E_a = 11.0 \pm 1.0 \text{ kcal/mol})

The higher activation energy for deuterium abstraction (11.0 kcal/mol) compared to hydrogen (10.5 kcal/mol) underscores the kinetic isotope effect (KIE), which arises from differences in zero-point energies between C-H and C-D bonds .

Table 1: Activation Energies for Hydrogen/Deuterium Abstraction

Reaction TypeActivation Energy (kcal/mol)
H-Abstraction (Acetyl Group)10.5 ± 0.5
D-Abstraction (Methoxy Group)11.0 ± 1.0

Hydrolysis Kinetics

Methyl acetate-D3 undergoes acid-catalyzed hydrolysis with first-order kinetics:

CH3COOCD3+H2OH+CH3COOH+CD3OH\text{CH}_3\text{COOCD}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_3\text{COOH} + \text{CD}_3\text{OH}

The reaction rate is temperature-dependent, with accelerated hydrolysis observed above 50°C. Base-catalyzed hydrolysis follows second-order kinetics, involving nucleophilic attack by hydroxide ions on the carbonyl carbon .

Applications in Scientific Research

NMR Spectroscopy

Methyl acetate-D3’s primary application lies in NMR spectroscopy, where its deuterated methoxy group eliminates interfering proton signals. This property is particularly valuable in:

  • Structural Elucidation: Resolving complex spectra of organic molecules by suppressing solvent peaks.

  • Dynamic Studies: Investigating molecular motion and conformational changes via deuterium relaxation measurements .

Mechanistic Probes

The compound’s predictable deuterium labeling enables precise tracking of reaction pathways. For example, in photolysis experiments, the formation of CH₃D and CH₄ provides direct evidence of hydrogen/deuterium exchange mechanisms .

Comparative Analysis with Related Compounds

Table 2: Properties of Methyl Acetate and Deuterated Analogs

PropertyMethyl AcetateMethyl Acetate-D3Acetone-D6
Molecular FormulaC₃H₆O₂C₃H₃D₃O₂C₃D₆O
Boiling Point (°C)57.157.556.5
NMR UtilityLow (protonated)High (deuterated)High (deuterated)
Stability in AcidModerateModerateHigh

Methyl acetate-D3’s niche advantage over acetone-D6 lies in its ester functionality, which mimics biological and synthetic esters more closely than ketones.

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